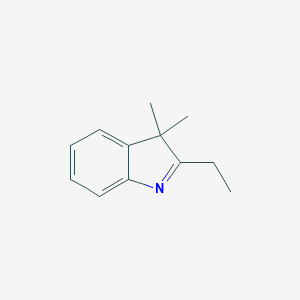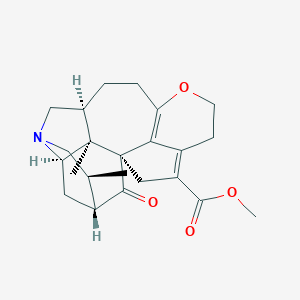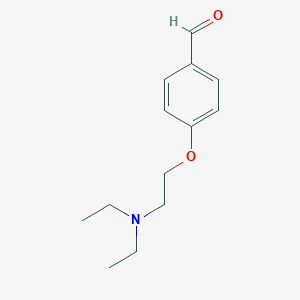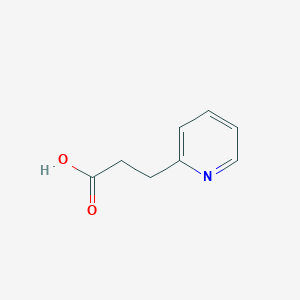
3-(Pyridin-2-yl)propanoic acid
Übersicht
Beschreibung
3-(Pyridin-2-yl)propanoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound features a pyridine ring, which is a basic structural unit in many biological compounds, attached to a propanoic acid moiety. This structure is versatile and can be modified to produce a range of derivatives with different properties and potential uses .
Synthesis Analysis
The synthesis of 3-(Pyridin-2-yl)propanoic acid derivatives has been explored through various methods. For instance, an oxidative coupling reaction with alkanones has been used to create palladium(II) complexes that incorporate the 3-(pyridin-2-yl) moiety . Another study reported the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines . Additionally, alum has been used as a catalyst for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in aqueous media .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-yl)propanoic acid and its derivatives has been extensively studied using various spectroscopic and computational methods. Quantum computational studies using density functional theory have been employed to optimize the structure and predict vibrational frequencies, bond lengths, and angles . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as hydrogen bonding patterns and molecular packing .
Chemical Reactions Analysis
3-(Pyridin-2-yl)propanoic acid can participate in a range of chemical reactions, forming complexes with metals such as platinum and palladium, which have been studied for their potential as anticancer agents . The compound has also been used as a ligand in the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-2-yl)propanoic acid derivatives have been characterized using various techniques. Spectroscopic methods such as UV-Vis, 1H NMR, and 13C NMR have provided insights into the electronic properties and molecular interactions of these compounds . Theoretical calculations have also been used to study the electronic properties, such as the HOMO/LUMO energy gap, and to predict the reactivity of the molecule . The stability and solubility of these compounds in different solvents have been assessed, which is crucial for their potential applications in drug design and material science .
Wissenschaftliche Forschungsanwendungen
-
Coordination Polymers Synthesis
- Field : Chemistry
- Application : 3-Pyridinepropionic acid (PPA) is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Method : This involves a reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH . It’s also used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
- Results : The result is the formation of new coordination polymers .
-
Fluorescence Enhancement in Sol-Gels
- Field : Material Science
- Application : 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+ for the fluorescence enhancement in sol-gels .
- Method : The specific method of application is not mentioned in the source .
- Results : The result is an enhancement in fluorescence in sol-gels .
-
Preparation of Dabigatran Etexilate Derivatives
- Field : Pharmaceutical Chemistry
- Application : 3-(pyridin-2-ylamino)propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .
- Method : The specific method of application is not mentioned in the source .
- Results : The result is the formation of Dabigatran etexilate derivatives .
- Preparation of Dabigatran Etexilate Derivatives
- Field : Pharmaceutical Chemistry
- Application : 3-(pyridin-2-ylamino)propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .
- Method : The specific method of application is not mentioned in the source .
- Results : The result is the formation of Dabigatran etexilate derivatives .
Safety And Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKGQOIAGPVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340373 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propanoic acid | |
CAS RN |
15197-75-8 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




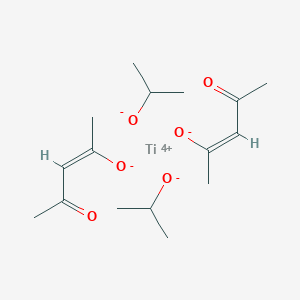
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
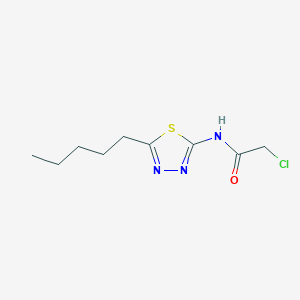
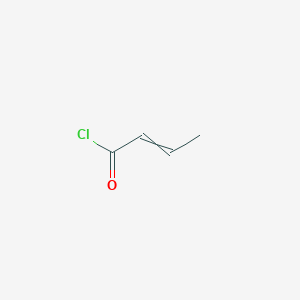
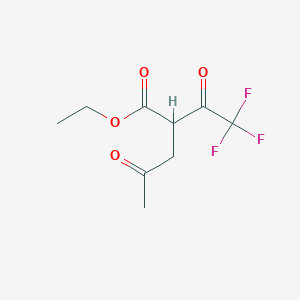
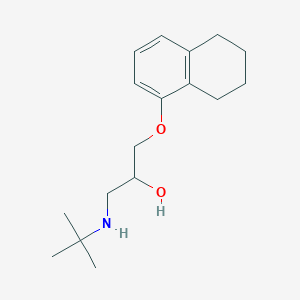
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
